

# 9-Demethyl FR-901235: A Tool for Investigating Immunomodulation

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## Compound of Interest

Compound Name: 9-Demethyl FR-901235

Cat. No.: B10822039

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## Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

**9-Demethyl FR-901235** is a derivative of the known immunomodulator, FR-901235. The parent compound, FR-901235, has demonstrated the ability to restore normal mitogen-induced lymphocyte proliferation and to partially recover impaired delayed-type hypersensitivity in preclinical models.<sup>[1]</sup> These characteristics suggest that FR-901235 and its derivatives, including **9-Demethyl FR-901235**, are valuable tools for immunology research, particularly in the study of T-cell function and immunomodulation. Additionally, **9-Demethyl FR-901235** has been noted for its potential antitumor activity.<sup>[1]</sup>

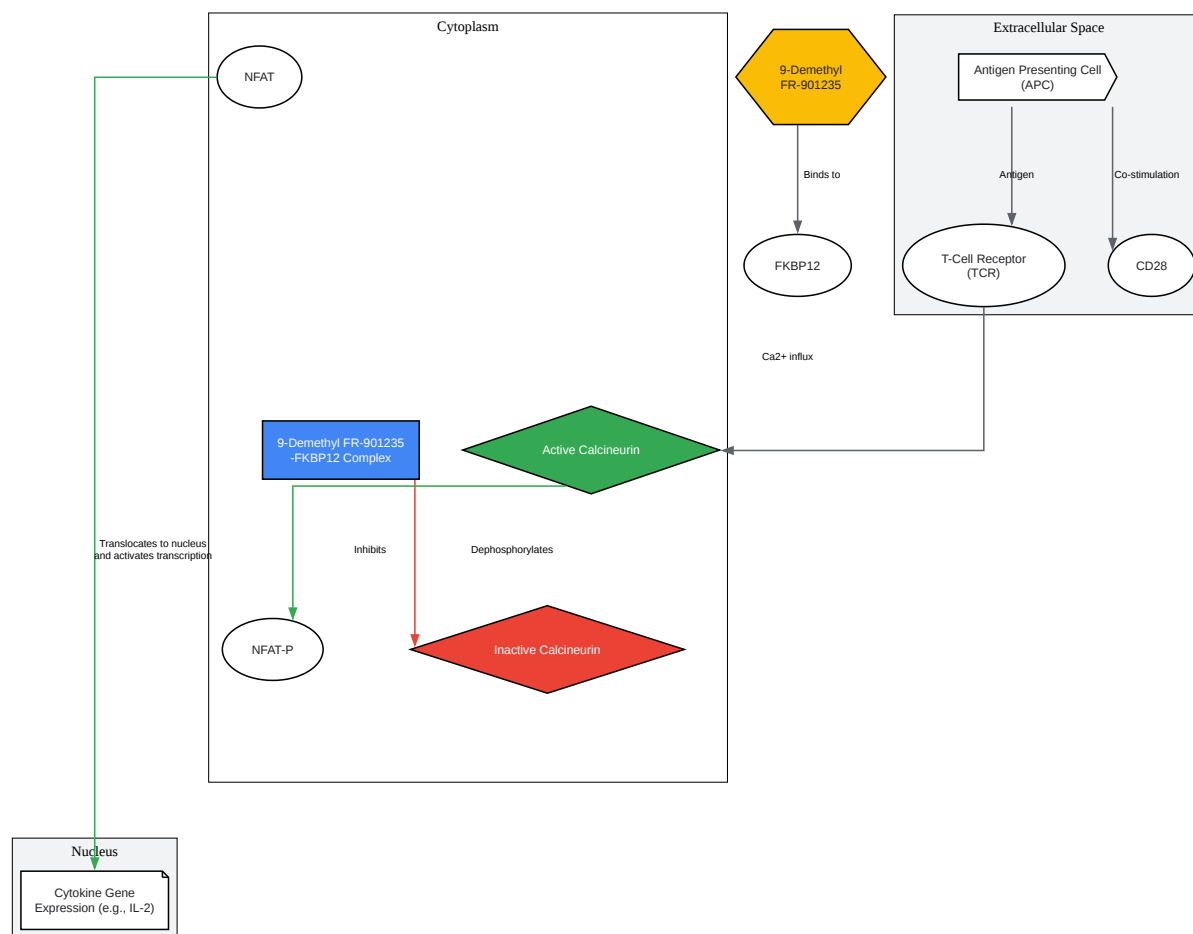
The structural modification at the 9-position, a demethylation, may alter the compound's biological activity, potency, or specificity compared to its parent molecule. This makes **9-Demethyl FR-901235** a particularly interesting tool for dissecting the structure-activity relationships of this class of immunomodulators and for probing the signaling pathways that govern T-cell responses.

This document provides an overview of the potential applications of **9-Demethyl FR-901235** in immunology research and offers detailed protocols for investigating its effects on T-cell proliferation and cytokine production.

## Mechanism of Action (Inferred)

While the precise mechanism of **9-Demethyl FR-901235** is not fully elucidated in publicly available literature, it is hypothesized to function in a manner similar to other FK506-binding protein (FKBP) ligands. The parent compound, FR-901235, is structurally related to the well-characterized immunosuppressant FK506 (tacrolimus). FK506 exerts its effects by forming a complex with FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2). The ultimate effect is the suppression of T-cell activation and proliferation.

The demethylation at the 9-position in **9-Demethyl FR-901235** may influence its binding affinity for FKBP12 or the subsequent interaction with calcineurin, potentially leading to a modified or more specific immunomodulatory profile.



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Caption: Inferred signaling pathway of **9-Demethyl FR-901235**.

## Data Presentation

As a novel research tool, specific quantitative data for **9-Demethyl FR-901235** is not yet widely published. The following table is provided as a template for researchers to organize their experimental findings when characterizing the immunomodulatory effects of this compound.

Parameter	Cell Type	Assay Condition	9-Demethyl FR-901235 Concentration	Result	Reference (Internal)
IC50 / EC50	Human PBMCs	T-cell Proliferation (anti-CD3/CD28)	e.g., 0.1 nM - 10 µM	e.g., 50 nM	e.g., Exp #001
Murine Splenocytes	T-cell Proliferation (Con A)	e.g., 0.1 nM - 10 µM			
Cytokine Inhibition	Human CD4+ T-cells	IL-2 Production (PMA/Ionomycin)	e.g., 100 nM	e.g., 75% inhibition	e.g., Exp #002
Human CD8+ T-cells	IFN-γ Production (anti-CD3/CD28)	e.g., 100 nM			
Cell Viability	Human PBMCs	72-hour incubation	e.g., up to 10 µM	e.g., >95% viable	e.g., Exp #003

## Experimental Protocols

The following protocols provide a framework for investigating the effects of **9-Demethyl FR-901235** on T-lymphocyte functions.

### Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol details a method to assess the impact of **9-Demethyl FR-901235** on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division.

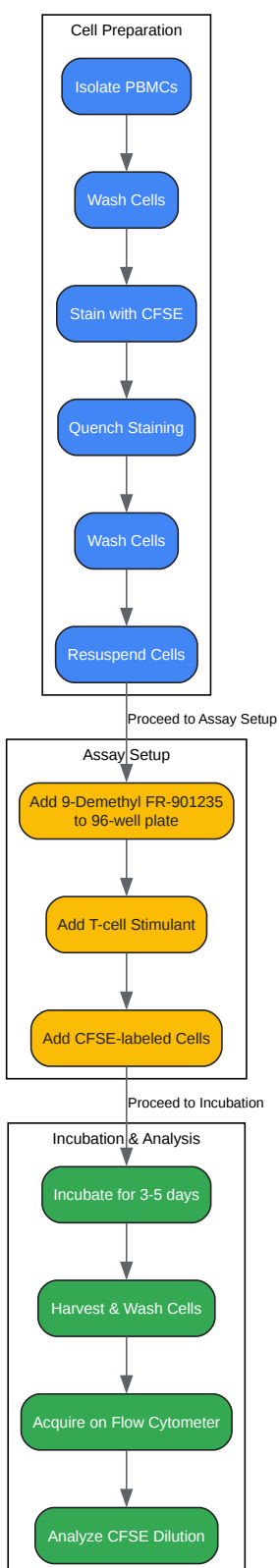
#### Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- CFSE (CellTrace™ CFSE Cell Proliferation Kit)
- Phosphate Buffered Saline (PBS)
- T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA), or Concanavalin A (Con A))
- **9-Demethyl FR-901235** stock solution (dissolved in DMSO)
- 96-well round-bottom culture plates
- Flow cytometer

#### Procedure:

- Cell Preparation and Staining:
  - Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
  - Wash the cells twice with PBS.
  - Resuspend cells at a concentration of  $1 \times 10^6$  cells/mL in pre-warmed PBS.
  - Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

- Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
- Incubate for 5 minutes on ice.
- Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
- Resuspend the cells in complete RPMI-1640 medium at a final concentration of  $1 \times 10^6$  cells/mL.
- Assay Setup:
  - Prepare serial dilutions of **9-Demethyl FR-901235** in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
  - Add 50  $\mu$ L of the **9-Demethyl FR-901235** dilutions to the appropriate wells of a 96-well plate.
  - Include vehicle control (DMSO) and unstimulated control wells.
  - Add 50  $\mu$ L of the T-cell stimulant to the appropriate wells.
  - Add 100  $\mu$ L of the CFSE-labeled cell suspension to all wells.
- Incubation and Analysis:
  - Incubate the plate for 3-5 days at 37°C in a humidified 5% CO<sub>2</sub> incubator.
  - After incubation, harvest the cells and wash with PBS containing 2% FBS.
  - Resuspend the cells in FACS buffer for flow cytometry analysis.
  - Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
  - Analyze the data by gating on the lymphocyte population and examining the histogram of CFSE fluorescence. Proliferating cells will show successive peaks of halved fluorescence intensity.



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Caption: Workflow for T-Cell Proliferation Assay using CFSE.

## Protocol 2: Cytokine Production Assay

This protocol describes how to measure the effect of **9-Demethyl FR-901235** on the production of key cytokines (e.g., IL-2, IFN- $\gamma$ , TNF- $\alpha$ ) by activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

### Materials:

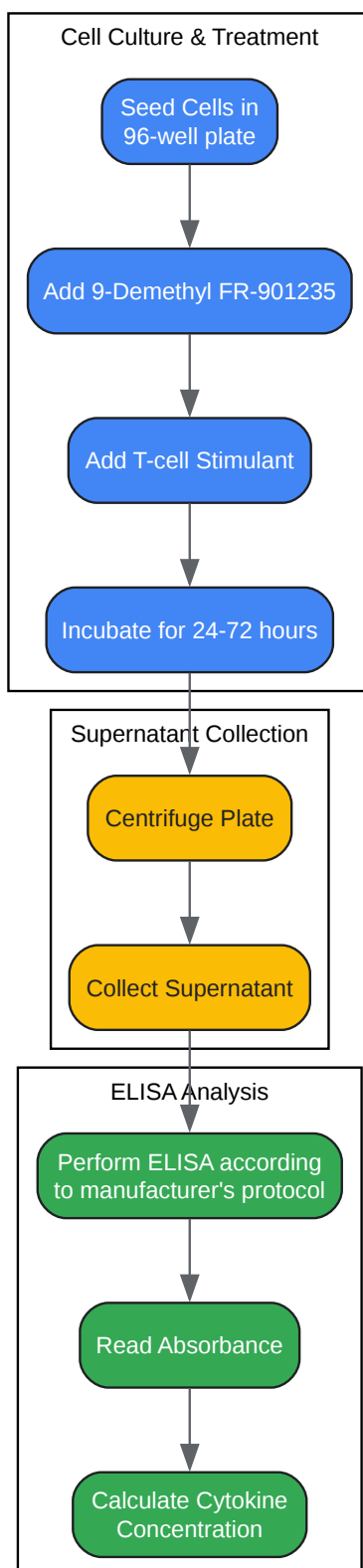
- PBMCs or isolated T-cells
- Complete RPMI-1640 medium
- T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)
- **9-Demethyl FR-901235** stock solution (dissolved in DMSO)
- 96-well flat-bottom culture plates
- Cytokine-specific ELISA kit (e.g., for human IL-2)
- Plate reader

### Procedure:

- Cell Culture and Treatment:
  - Isolate and prepare cells as described in Protocol 1 (without CFSE staining).
  - Seed the cells in a 96-well flat-bottom plate at a density of  $2 \times 10^5$  cells/well in 100  $\mu$ L of complete RPMI-1640 medium.
  - Prepare serial dilutions of **9-Demethyl FR-901235** and add 50  $\mu$ L to the appropriate wells. Include vehicle and unstimulated controls.
  - Add 50  $\mu$ L of the T-cell stimulant to the appropriate wells.
  - Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator. The optimal incubation time will depend on the specific cytokine being measured.



- Supernatant Collection:
  - After incubation, centrifuge the plate at 400 x g for 5 minutes.
  - Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
  - Supernatants can be assayed immediately or stored at -80°C for later analysis.
- ELISA:
  - Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
  - Briefly, this typically involves:
    - Coating a 96-well ELISA plate with a capture antibody.
    - Blocking the plate.
    - Adding the collected supernatants and standards to the wells.
    - Incubating and washing the plate.
    - Adding a detection antibody.
    - Adding an enzyme-conjugated secondary antibody.
    - Adding a substrate and stopping the reaction.
  - Read the absorbance on a plate reader at the appropriate wavelength.
- Data Analysis:
  - Generate a standard curve using the absorbance values of the standards.
  - Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
  - Determine the effect of **9-Demethyl FR-901235** on cytokine production by comparing the concentrations in the treated wells to the vehicle control.



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Caption: Workflow for Cytokine Production Assay using ELISA.

## Conclusion:

**9-Demethyl FR-901235** represents a promising chemical tool for the investigation of T-cell biology and immunomodulation. Its relationship to the immunomodulator FR-901235 suggests its utility in probing the signaling pathways that control lymphocyte activation, proliferation, and cytokine production. The provided protocols offer a starting point for researchers to characterize the immunological effects of this compound and to explore its potential as a modulator of the immune response in various disease models. As with any research tool, it is recommended that optimal concentrations and experimental conditions be determined empirically for each specific application.

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## References

- 1. bioaustralis.com [bioaustralis.com]
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